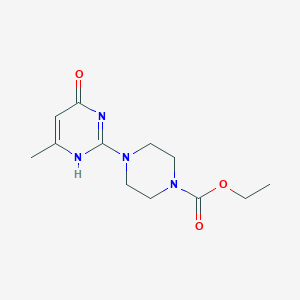
ethyl 4-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fluorescent dye widely used in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Aminophenyl)fluorescein typically involves the reaction of fluorescein with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3-(p-Aminophenyl)fluorescein are similar to laboratory synthesis but are scaled up to meet demand. These methods involve stringent control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(p-Aminophenyl)fluorescein undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include tin(II) chloride and sodium dithionite.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
Oxidation: The major product is 3-(p-Nitrophenyl)fluorescein.
Reduction: The major product is 3-(p-Aminophenyl)fluorescein.
Substitution: The major products depend on the substituent introduced, such as acylated or alkylated derivatives.
科学的研究の応用
3-(p-Aminophenyl)fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and sensors for various industrial applications.
作用機序
The mechanism of action of 3-(p-Aminophenyl)fluorescein involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property makes it an excellent fluorescent probe. The molecular targets and pathways involved include interactions with specific biomolecules, such as proteins and nucleic acids, allowing for their visualization and analysis.
類似化合物との比較
3-(p-Aminophenyl)fluorescein is unique due to its specific absorption and emission properties, which make it highly suitable for fluorescence-based applications. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but lacking the amino group.
Rhodamine: Another fluorescent dye with different spectral properties.
Alexa Fluor dyes: A series of fluorescent dyes with varying absorption and emission wavelengths, offering a range of options for different applications
特性
IUPAC Name |
ethyl 4-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-3-19-12(18)16-6-4-15(5-7-16)11-13-9(2)8-10(17)14-11/h8H,3-7H2,1-2H3,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUQTIXSABAYQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













